molecular formula C16H13N3O2 B14647316 N-Phenyl-N'-(5-phenyl-1,2-oxazol-3-yl)urea CAS No. 55807-78-8

N-Phenyl-N'-(5-phenyl-1,2-oxazol-3-yl)urea

Cat. No.: B14647316
CAS No.: 55807-78-8
M. Wt: 279.29 g/mol
InChI Key: SNGNSSPFVGGCPM-UHFFFAOYSA-N
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Description

N-Phenyl-N’-(5-phenyl-1,2-oxazol-3-yl)urea is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to both the nitrogen and the oxazole ring, making it a significant molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N’-(5-phenyl-1,2-oxazol-3-yl)urea typically involves the reaction of phenyl isocyanate with 5-phenyl-1,2-oxazole-3-amine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N’-(5-phenyl-1,2-oxazol-3-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Phenyl-N’-(5-phenyl-1,2-oxazol-3-yl)urea oxide, while reduction may produce N-Phenyl-N’-(5-phenyl-1,2-oxazol-3-yl)amine .

Scientific Research Applications

N-Phenyl-N’-(5-phenyl-1,2-oxazol-3-yl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-N’-(5-phenyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-(5-phenyl-1,2,4-oxadiazol-3-yl)urea
  • N-Phenyl-N’-(5-phenyl-1,3,4-oxadiazol-2-yl)urea
  • N-Phenyl-N’-(5-phenyl-1,2,5-oxadiazol-3-yl)urea

Uniqueness

N-Phenyl-N’-(5-phenyl-1,2-oxazol-3-yl)urea is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

55807-78-8

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

1-phenyl-3-(5-phenyl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C16H13N3O2/c20-16(17-13-9-5-2-6-10-13)18-15-11-14(21-19-15)12-7-3-1-4-8-12/h1-11H,(H2,17,18,19,20)

InChI Key

SNGNSSPFVGGCPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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